molecular formula C8H3ClF3NO B129208 4-Chloro-3-(trifluoromethyl)phenyl isocyanate CAS No. 327-78-6

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Cat. No.: B129208
CAS No.: 327-78-6
M. Wt: 221.56 g/mol
InChI Key: NBJZEUQTGLSUOB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones.

Scientific Research Applications

Synthesis of Key Intermediates in Antitumor Agents

4-Chloro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of antitumor agents. For instance, it played a crucial role in creating a key intermediate of the antitumor agent sorafenib. The process involved reacting it with 4-bromoaniline to yield a compound with high purity and substantial overall yield (Yan Feng-mei & Liu He-qin, 2009).

Application in Benzoylureas Synthesis

This chemical has also been instrumental in synthesizing benzoylureas, such as triflumuro. The synthesis process involves reacting it with 2-chlorobenzamide, leading to a compound with high purity, as confirmed by HPLC and other analytical techniques (Fengping Xiao, 2013).

Vibrational Spectra Analysis

In vibrational spectroscopy, this compound and its derivatives have been subjects of detailed analysis. Studies have included Raman and infrared spectroscopy, aided by ab initio and density functional theory calculations, to understand the vibrational frequencies and related properties of these compounds (S. Doddamani et al., 2007).

Catalysis in Polymerization Processes

This chemical has been used in the oligomerization of phenyl isocyanate, where a polynuclear yttrium trifluoroethoxide was synthesized and tested for its catalytic activity. The study showed that this complex was highly effective in the oligomerization process, revealing potential applications in polymer chemistry (H. Peng et al., 2006).

Creation of Novel Antitumor Compounds

There has been successful synthesis of compounds with distinct antitumor properties, like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide. This compound showed significant inhibitory capacity against certain cancer cell lines, indicating its potential in cancer treatment (X. Ji et al., 2018).

Safety and Hazards

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a biochemical reagent .

Biochemical Pathways

This compound participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . This suggests that it may play a role in the biochemical pathways leading to the formation of these compounds.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of moisture . It should also be kept away from heat .

Properties

IUPAC Name

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZEUQTGLSUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369818
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
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Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-78-6
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene
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Synthesis routes and methods

Procedure details

With a waste gas absorption device, triphosgen (167 g, 0.56 mol, 0.5 eq) was dissolved in chloroform (500 mL). A solution of N-methyl morpholine (11.4 g, 0.11 mol, 0.1 eq) in chlorofrom (100 mL) was added dropwise into the above mixture at 5° C. After addition, a solution of 4-chloro-3-(trifluoromethyl)aniline (220 g, 1.13 mol, 1.0 eq) in chloroform (700 mL) was added dropwise at 10° C. The mixture was warmed to 40° C. and stirred for 15 hours, and then warmed to 50° C. and stirred for 5 hours, and then heated to 60-65° C. and refluxed for 5 hours. The solvent was removed under atmospheric pressure. The residue was distilled under vacumm (oil temperature 110-120° C., vacuum 200 Pa) and the fractions at 95-100° C. were collected to give the title compound (200 g, purity 98.7%, yield 84%) as a colorless liquid.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in sorafenib synthesis?

A: this compound serves as a crucial reactant in the final stages of sorafenib synthesis. It reacts with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule [, , ]. This reaction typically takes place in a suitable solvent, and post-treatment procedures are employed to obtain high-purity sorafenib [].

Q2: Are there any alternative synthesis routes for sorafenib that avoid using this compound?

A: Yes, researchers have explored alternative synthetic pathways for sorafenib. One approach involves using the less expensive and more readily available 4-amino-3-fluorophenol instead of this compound []. This method utilizes a protection group strategy to prevent unwanted side reactions and improve yield.

Q3: What are the challenges associated with using this compound in sorafenib synthesis?

A: One challenge is the potential formation of impurities during the reaction, which can impact the purity and yield of sorafenib []. Researchers have developed strategies to address this, such as removing alkali from the reaction mixture by washing with water before introducing this compound [].

Q4: Are there any studies on the stability of this compound?

A: While the provided research focuses on its role in sorafenib synthesis, a study mentions synthesizing this compound from 4-chloro-3-trifluoromethylaniline and triphosgene []. This suggests potential instability of the isocyanate, requiring its immediate use in the subsequent reaction with 4-bromoaniline.

Q5: What are the implications of deuteration on the biological activity of compounds derived from this compound?

A: Research indicates that replacing specific hydrogen atoms with deuterium in a bisarylurea compound, structurally similar to sorafenib and synthesized using a deuterated form of this compound, results in antitumor activity []. This highlights the potential of deuteration in modifying pharmacological properties and improving drug efficacy.

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